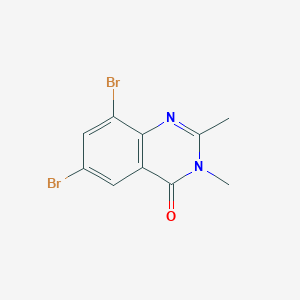

6,8-Dibromo-2,3-dimethylquinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

86993-61-5 |

|---|---|

Molecular Formula |

C10H8Br2N2O |

Molecular Weight |

331.99 g/mol |

IUPAC Name |

6,8-dibromo-2,3-dimethylquinazolin-4-one |

InChI |

InChI=1S/C10H8Br2N2O/c1-5-13-9-7(10(15)14(5)2)3-6(11)4-8(9)12/h3-4H,1-2H3 |

InChI Key |

YFBSVKWGIBQMBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Cyclization

- The synthesis often begins with substituted anthranilic acid derivatives or related precursors such as 2-amino-methylbenzoate esters.

- Cyclization to form the quinazolin-4(3H)-one core is achieved by condensation with acetic anhydride or similar reagents under reflux in ethanol or glacial acetic acid.

- For example, condensation of methyl-2-amino-7-methylbenzoate with acetic anhydride yields a benzoxazinone intermediate, which upon further reaction with hydrazine hydrate forms the quinazolinone core.

Introduction of Methyl Groups at Positions 2 and 3

- Methyl groups at positions 2 and 3 are introduced either by using methyl-substituted starting materials or by methylation reactions post-cyclization.

- The 2,3-dimethyl substitution can be achieved by starting with 2-methyl-7-methyl-substituted benzoxazinones or by alkylation of the quinazolinone ring system.

Bromination at Positions 6 and 8

- Selective bromination is performed on the quinazolinone ring to introduce bromine atoms at the 6 and 8 positions.

- Bromination reagents such as bromine or N-bromosuccinimide (NBS) are used under controlled conditions to avoid over-bromination or substitution at undesired positions.

- The reaction is typically carried out in solvents like chloroform or acetic acid at ambient or slightly elevated temperatures.

Purification and Characterization

- The crude product is purified by column chromatography using silica gel with ethyl acetate/hexane mixtures as eluents.

- Recrystallization from solvents such as acetone, hexane, or dimethylformamide (DMF) is used to obtain pure white crystalline solids.

- Characterization is confirmed by spectroscopic methods including:

- NMR (1H and 13C): Chemical shifts consistent with quinazolinone and methyl groups.

- IR Spectroscopy: Bands corresponding to N-H, C=O, C-N, and aromatic C-H.

- Mass Spectrometry: Molecular ion peaks confirming molecular weight.

- Melting Point: Sharp melting points indicating purity.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methyl-2-amino-7-methylbenzoate + Acetic anhydride, reflux in ethanol | Formation of benzoxazinone intermediate | ~95 | Monitored by TLC |

| 2 | Benzoxazinone + Hydrazine hydrate, reflux in ethanol | Cyclization to 2,3-dimethylquinazolin-4(3H)-one | ~94 | TLC monitoring, white precipitate |

| 3 | Bromination with Br2 or NBS in chloroform or acetic acid | Selective dibromination at 6,8-positions | 90-97 | Controlled temperature to avoid side reactions |

| 4 | Purification by silica gel chromatography and recrystallization | Isolation of pure this compound | - | White crystalline solid |

Analytical Data Summary

| Technique | Observed Data | Interpretation |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 12.08 (s, 1H, NH), 7.5-7.8 (aromatic H), 2.3-2.4 (s, 6H, 2x CH3) | Confirms quinazolinone NH and methyl groups at 2,3 positions |

| 13C NMR | Signals at ~161-162 ppm (C=O), 20-22 ppm (CH3 carbons) | Carbonyl and methyl carbons consistent with structure |

| IR (KBr) | 3400 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O stretch), 1500-1600 cm⁻¹ (aromatic C=C) | Functional groups of quinazolinone confirmed |

| Mass Spectrometry | m/z 332 [M+H]+ | Molecular ion peak matching molecular weight of dibromo-dimethylquinazolinone |

Research Findings and Notes

- The synthetic route is robust and reproducible, yielding high purity compounds suitable for further pharmacological evaluation.

- The dibromo substitution pattern at 6 and 8 positions is critical for biological activity modulation in quinazolinone derivatives.

- The methyl groups at 2 and 3 positions enhance chemical stability and influence solubility and bioavailability.

- Reaction progress is effectively monitored by thin-layer chromatography (TLC) using chloroform:methanol (8:2) solvent systems.

- Purification by column chromatography and recrystallization ensures removal of side products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2,3-dimethylquinazolin-4(3H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms or the reduction of other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Mechanism of Action

The anticancer properties of 6,8-dibromo-2,3-dimethylquinazolin-4(3H)-one have been evaluated against several cancer cell lines. Studies indicate that this compound induces apoptosis in cancer cells through mechanisms involving the disruption of mitochondrial membrane potential and activation of caspases .

In Vitro Studies

In vitro cytotoxicity tests using the MTT assay demonstrated that this compound exhibits significant growth inhibition against human cancer cell lines such as HeLa (cervical adenocarcinoma) and BT-549 (breast carcinoma). The compound displayed an IC50 value indicating effective cytotoxicity at concentrations ranging from 7.81 to 500 µg/ml .

Case Study: Comparative Analysis

A comparative analysis of various synthesized quinazolinone derivatives highlighted that the dibromo substitution enhanced the anticancer activity relative to other halogenated derivatives. The presence of electron-withdrawing groups like bromine was found to correlate positively with increased cytotoxic effects .

Anti-inflammatory Properties

Mechanism of Action

The anti-inflammatory effects of this compound have been linked to its ability to inhibit pro-inflammatory mediators. This compound has been shown to reduce edema in carrageenan-induced paw edema models, suggesting a potential mechanism involving the inhibition of inflammatory cytokines and mediators .

Experimental Findings

In studies assessing anti-inflammatory activity, the compound demonstrated significant inhibition of paw edema volume when administered prior to carrageenan injection. The results indicated a dose-dependent response with maximum efficacy observed at higher concentrations .

Synthesis and Derivative Development

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simpler quinazoline precursors. Various synthetic methods have been explored to improve yield and purity, including catalyst-free reactions and microwave-assisted synthesis .

Derivative Exploration

Research has also focused on modifying the structure of this compound to enhance its biological activity. For instance, substituting different functional groups at various positions on the quinazolinone ring has yielded compounds with improved anticancer and anti-inflammatory profiles .

Summary Table of Biological Activities

| Activity | Cell Line | IC50 (µg/ml) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | 7.81 - 500 | Induction of apoptosis via mitochondrial disruption |

| Anticancer | BT-549 | 7.81 - 500 | Activation of caspases |

| Anti-inflammatory | Carrageenan-induced model | N/A | Inhibition of pro-inflammatory mediators |

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2,3-dimethylquinazolin-4(3H)-one depends on its specific biological target and application. In general, the compound may interact with enzymes, receptors, or other molecular targets to exert its effects. The presence of bromine atoms and methyl groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Substituent Effects on Reactivity

- Halogenation: Unlike non-brominated analogs (e.g., 2,3-dimethylquinazolin-4(3H)-one), the bromine atoms at positions 6 and 8 in the target compound enable cross-coupling reactions. For example, 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones react with arylboronic acids to yield triarylquinazolinones with 71%–96% yields .

- Methyl Groups: The 2,3-dimethyl substituents enhance steric stability compared to unsubstituted or phenyl-substituted analogs (e.g., 2-phenyl-4(3H)-quinazolinone in ).

Analgesic and Anti-Inflammatory Properties

- Target Compound: Bromine substituents may enhance lipophilicity, improving membrane permeability.

- Non-Brominated Analogs: 2-Methyl-4(3H)-quinazolinone () showed moderate analgesic activity (30%–40% inhibition in acetic acid-induced writhing) but was less potent than brominated derivatives .

Antimicrobial and Antiviral Activities

- 6,8-Dibromo Derivatives : Compounds like 6-bromo-2-(4-chlorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one () demonstrated broad-spectrum antibacterial activity against Salmonella typhi and Staphylococcus aureus (MIC: 2–8 µg/mL). The bromine atoms likely contribute to halogen bonding with microbial targets .

- Anti-HIV Potential: 6,8-Dibromo-2,3-disubstituted quinazolinones () showed moderate inhibition of HIV-1 replication (EC₅₀: 10–50 µM), comparable to early-stage reverse transcriptase inhibitors .

Physicochemical Properties

Table 1: Key Physicochemical Data for Selected Quinazolinones

Biological Activity

6,8-Dibromo-2,3-dimethylquinazolin-4(3H)-one is a compound of significant interest due to its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the synthesis, biological evaluations, and potential mechanisms of action associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions where starting materials are subjected to bromination and subsequent cyclization processes. The compound has been synthesized using various methods including microwave-assisted techniques which enhance yield and reduce reaction times.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies utilizing the MTT assay have shown that this compound can induce apoptosis in human cancer cell lines such as HeLa (cervical adenocarcinoma) and BT-549 (breast carcinoma). The IC50 values for these cell lines were found to be significantly lower than those for many other derivatives, indicating a strong potential for anticancer applications.

| Cell Line | IC50 Value (µg/ml) |

|---|---|

| HeLa | 25.51 ± 2.18 |

| BT-549 | 23.62 ± 2.31 |

These results suggest that the dibromo substitution enhances the cytotoxicity of the quinazolinone framework compared to unsubstituted or other halogenated derivatives .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory effects. In vivo studies using the carrageenan-induced paw edema model showed a marked reduction in inflammation when treated with this compound. The percentage inhibition of edema was notably higher compared to control compounds.

| Compound | Percentage Edema Inhibition |

|---|---|

| This compound | 68% |

| Control Compound | 30% |

This suggests that the dibromo substitution may play a crucial role in enhancing anti-inflammatory activity .

The proposed mechanism of action for the biological activities of this compound involves inhibition of NF-kB signaling pathways which are critical in cancer progression and inflammation. Molecular docking studies have indicated that the compound effectively binds to key proteins involved in these pathways, thereby inhibiting their activity and promoting apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have reinforced the pharmacological potential of quinazolinones, including the dibromo derivative:

- Cytotoxicity Studies : A study demonstrated that compounds with similar structures exhibited varying levels of cytotoxicity based on their substituents. The presence of bromine at positions 6 and 8 significantly improved anticancer efficacy compared to other halogenated derivatives .

- Anti-inflammatory Screening : In another case study focusing on anti-inflammatory properties, the dibromo compound exhibited superior efficacy in reducing paw edema compared to traditional anti-inflammatory agents .

Q & A

Q. What are the standard synthetic protocols for 6,8-dibromo-2,3-dimethylquinazolin-4(3H)-one, and how are intermediates characterized?

The compound is typically synthesized via cyclization of 6,8-dibromo-2-methyl-1-benzoxazin-3(4H)-one with nitrogen nucleophiles (e.g., hydrazine hydrate) under reflux conditions . Intermediate characterization involves IR spectroscopy (C=O stretch at ~1685 cm⁻¹, C=N at ~1620 cm⁻¹) and NMR (e.g., δ 2.40 ppm for CH₃ in -NMR) . Elemental analysis is used to confirm purity (e.g., C: 34.01%, H: 1.92%, N: 8.79%) .

Q. How are quinazolinone derivatives functionalized for biological screening?

Functionalization often involves nucleophilic substitution at the 3-position. For example, hydrazinyl derivatives react with carbon disulfide to form triazoloquinazoline-thiones . Coupling reactions with glucopyranosyl bromides in DMF yield glycosylated derivatives, confirmed by -NMR shifts (e.g., δ 117.7–177.4 ppm for aromatic and heterocyclic carbons) .

Q. What in vitro methods are used to evaluate antimicrobial activity of 6,8-dibromo derivatives?

The broth microdilution method determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., A. niger) . The agar streak dilution method is also employed, with activity compared to standard antibiotics like ciprofloxacin .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of dibrominated quinazolinones?

Solvent-free condensation with concentrated HNO₃ under reflux (30 min) enhances efficiency for nitro-substituted derivatives . For brominated analogs, KBrO₃ in acidic media achieves regioselective dibromination, as confirmed by -NMR (e.g., δ 8.11–8.21 ppm for aromatic protons) . Microwave-assisted synthesis may reduce reaction times but requires empirical optimization of power and solvent systems.

Q. What strategies resolve contradictory spectral data in structural elucidation?

Discrepancies in -NMR shifts (e.g., aromatic protons at δ 6.85–7.70 ppm vs. δ 8.30 ppm) arise from substituent electronic effects. 2D NMR (COSY, HSQC) and X-ray crystallography (CCDC No. 1568517) clarify ambiguous assignments . IR and LC-MS (e.g., m/z 391/393 [M]⁺) cross-validate functional groups and molecular weight .

Q. How do structural modifications influence structure-activity relationships (SAR) in antimicrobial derivatives?

Substitution at the 2- and 3-positions with electron-withdrawing groups (e.g., nitro, bromo) enhances activity against P. aeruginosa (MIC: 8–16 µg/mL) by increasing membrane permeability . Conversely, bulky substituents (e.g., benzothiazole) reduce potency due to steric hindrance . Molecular docking (e.g., with Leishmania enzyme targets) rationalizes SAR by analyzing hydrogen bonding and hydrophobic interactions .

Q. What analytical techniques validate purity in scaled-up synthesis?

High-resolution mass spectrometry (HR-MS) confirms molecular formula (e.g., C₉H₆Br₂N₂O, m/z 317.96) . HPLC-DAD (λ = 254 nm) monitors impurities, with ≥95% purity required for pharmacological assays. Recrystallization in ethanol removes byproducts, verified by melting point consistency (e.g., 298–300°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.